A Methodological Framework for the Characterization of 1-Acetylindoline-3-carbonitrile: Molecular Structure and Stability Profile
A Methodological Framework for the Characterization of 1-Acetylindoline-3-carbonitrile: Molecular Structure and Stability Profile
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Acetylindoline-3-carbonitrile is a heterocyclic compound featuring an indoline scaffold, a structure of interest in medicinal chemistry. A comprehensive understanding of its molecular structure and stability is fundamental for any potential development as a therapeutic agent or advanced intermediate. This technical guide presents a detailed methodological and predictive framework for the complete structural elucidation and stability assessment of 1-Acetylindoline-3-carbonitrile. While extensive empirical data for this specific molecule is not widely published, this document leverages established chemical principles and data from analogous structures to outline the necessary analytical workflows. It provides field-proven, step-by-step protocols for spectroscopic analysis, computational modeling, and a full forced degradation study compliant with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained, ensuring a scientifically rigorous approach to characterization. This guide is designed to serve as a self-validating system for researchers tasked with characterizing this, or structurally similar, novel compounds.
Introduction: The Indoline Scaffold in Drug Discovery
The indoline ring system is a core structural motif in numerous biologically active compounds and natural products. Its saturated, bicyclic nature provides a three-dimensional geometry that is often advantageous for specific and high-affinity interactions with biological targets. The metabolic stability of the indoline core is a critical factor in drug design; for instance, it is often less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to its aromatic indole counterpart.[1]
The subject of this guide, 1-Acetylindoline-3-carbonitrile, incorporates three key functional groups that define its predicted chemical behavior:
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The Indoline Core: A reduced pyrrole-benzene fused ring system.
-
N-Acetyl Group: An amide functionality that influences the electronic properties of the ring nitrogen and introduces a potential site for hydrolysis.[2]
-
3-Carbonitrile Group: A cyano group at a stereogenic center, which is a versatile synthetic handle and can participate in key molecular interactions, though it can also be susceptible to hydrolysis under harsh conditions.[3][4]
A thorough characterization is paramount to advancing such a molecule through the development pipeline. This involves confirming its chemical identity and structure, and systematically probing its weaknesses to predict its shelf-life and degradation pathways.
Part I: Molecular Structure Elucidation - A Predictive and Methodological Approach
Confirming the precise molecular structure is the foundational step in characterization. This involves a synergistic combination of spectroscopic analysis and computational modeling.
Spectroscopic Characterization: Predicted Fingerprints
Spectroscopic techniques provide definitive evidence of a molecule's connectivity and functional groups. Based on the known structure of 1-Acetylindoline-3-carbonitrile and data from analogous compounds like 1-acetylindoline, we can predict the key features in its spectra.[5][6]
Table 1: Predicted Spectroscopic Data for 1-Acetylindoline-3-carbonitrile
| Technique | Predicted Key Features | Rationale & Interpretation |
| ¹H NMR | ~8.2 ppm (d, 1H): Aromatic H ortho to N-acetyl. ~7.2-7.5 ppm (m, 3H): Remaining aromatic protons. ~4.5-4.8 ppm (t or dd, 1H): Proton at C3 (methine), coupled to C2 protons. ~4.2 ppm (t, 2H): Protons at C2 (methylene). ~2.3 ppm (s, 3H): Methyl protons of the acetyl group. | The N-acetyl group deshields the ortho proton, shifting it downfield. The C3 proton's chemical shift is influenced by the electron-withdrawing nitrile group. The distinct singlet for the acetyl methyl group is a key identifier. |
| ¹³C NMR | ~169 ppm: Amide carbonyl carbon. ~140-145 ppm: Quaternary aromatic carbon attached to nitrogen. ~118 ppm: Nitrile carbon. ~115-130 ppm: Aromatic CH carbons. ~50-55 ppm: C2 methylene carbon. ~30-35 ppm: C3 methine carbon. ~24 ppm: Acetyl methyl carbon. | The chemical shifts are characteristic of the respective functional groups. The nitrile carbon signal is a key diagnostic peak. |
| FT-IR | ~2240 cm⁻¹ (sharp, medium): C≡N stretch. ~1660 cm⁻¹ (strong): C=O (amide) stretch. ~1600, 1480 cm⁻¹: C=C aromatic ring stretches. ~2900-3000 cm⁻¹: C-H stretches (aliphatic and aromatic). | Each functional group has a characteristic vibrational frequency. The sharp nitrile stretch and the strong amide carbonyl absorption are definitive features.[5] |
| HRMS (ESI+) | Predicted m/z: [M+H]⁺ ≈ 187.0866, [M+Na]⁺ ≈ 209.0685 | High-Resolution Mass Spectrometry provides an exact mass, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₀N₂O). |
Computational Modeling: Conformational Insights
Computational chemistry, particularly Density Functional Theory (DFT), offers invaluable insight into the molecule's three-dimensional structure and electronic properties before a crystal structure is available.[7][8][9] This approach is crucial for understanding the molecule's preferred shape, which governs its interaction with biological targets.
The primary conformational questions for 1-Acetylindoline-3-carbonitrile are:
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Ring Puckering: The five-membered dihydro-pyrrole ring is not planar and will adopt a puckered conformation (envelope or twist) to minimize strain.[7]
-
Substituent Orientation: The acetyl and carbonitrile groups can exist in different orientations (axial vs. equatorial-like) relative to the ring.
A computational workflow would determine the relative energies of these conformers to identify the most stable, lowest-energy state.
Caption: Workflow for computational conformational analysis.[7]
Experimental Protocol: Full Spectroscopic Characterization
This protocol outlines the steps for acquiring high-quality analytical data for a newly synthesized batch of 1-Acetylindoline-3-carbonitrile.
Objective: To confirm the identity and purity of the compound.
Methodology:
-
Sample Preparation:
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NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[10]
-
FT-IR: Prepare a thin film of the sample on a KBr plate or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
HRMS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile for infusion into the mass spectrometer.
-
-
NMR Spectroscopy (400 MHz or higher):
-
Acquire a ¹H NMR spectrum (16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (≥1024 scans).
-
Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, which is crucial for unambiguous assignment.
-
-
FT-IR Spectroscopy:
-
Acquire a spectrum from 4000 to 400 cm⁻¹.
-
Identify and label the key vibrational bands corresponding to the C≡N, C=O, and aromatic C=C functional groups.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Use Electrospray Ionization (ESI) in positive mode.
-
Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and compare it to the theoretical mass. The mass error should be less than 5 ppm.
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Part II: Stability Profile Assessment - A Framework for Forced Degradation
Understanding a molecule's stability is a critical regulatory requirement and informs formulation development, packaging, and storage conditions.[11][12] Forced degradation studies, or stress testing, are designed to accelerate the degradation process to identify likely degradation pathways and validate the stability-indicating power of analytical methods.[13]
Identifying Potential Chemical Liabilities
A structural analysis of 1-Acetylindoline-3-carbonitrile reveals several potential sites of chemical instability:
-
Amide Hydrolysis: The N-acetyl group is a tertiary amide. Amides are generally stable but can be hydrolyzed to the corresponding amine (indoline-3-carbonitrile) and acetic acid under strong acidic or basic conditions with heat.[2][14] Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack.[15]
-
Nitrile Hydrolysis: The carbonitrile group can be hydrolyzed under strong acid or base, typically proceeding first to an amide (1-acetylindoline-3-carboxamide) and then to a carboxylic acid (1-acetylindoline-3-carboxylic acid).[3][16]
-
Oxidation: The benzylic C-H bonds at the C2 position of the indoline ring are potential sites for oxidation, which could lead to the formation of 1-acetyl-3-cyano-indolin-2-one or aromatization to the corresponding indole derivative.[1]
-
Racemization: The C3 position is a stereocenter. Under basic conditions, the proton at C3 could be abstracted, leading to a planar carbanion intermediate. Reprotonation could result in racemization if the compound were enantiomerically pure.
Designing a Forced Degradation Study
A comprehensive forced degradation study should be conducted according to ICH Q1A(R2) guidelines.[17][18] The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without being overly complex.
Table 2: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 24 - 72 hours | To induce hydrolysis of the amide and nitrile functionalities.[19] |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C | 8 - 24 hours | To induce hydrolysis and assess potential for racemization.[14] |
| Oxidation | 3% H₂O₂, Room Temp | 24 hours | To probe susceptibility to oxidative degradation, targeting the indoline ring.[19] |
| Thermal | 80 °C (Solid State) | 48 hours | To assess intrinsic thermal stability in the absence of solvent.[19] |
| Photostability | ICH Q1B exposure (Solid & Solution) | Per ICH Q1B | To evaluate degradation upon exposure to light, as required for all new drug substances.[11][12] |
Proposed Degradation Pathways
Based on the identified liabilities, the primary degradation products are expected to arise from hydrolysis.
Caption: Predicted degradation pathways under stress conditions.
Experimental Protocol: Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[18]
Objective: To develop and validate an HPLC method capable of separating the parent compound from all potential degradation products.
Methodology:
-
Column & Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen mobile phase gradients using an acidic mobile phase (e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile) and a basic mobile phase (e.g., A: 10 mM Ammonium Bicarbonate pH 9.5, B: Acetonitrile). The choice should be based on the best peak shape and resolution.
-
-
Method Development:
-
Prepare a mixture of the stressed samples (acid, base, peroxide, etc.).
-
Inject the mixture and optimize the gradient, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve baseline separation between the parent peak and all degradant peaks.
-
Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) to ensure all components are detected.
-
-
Peak Purity Analysis:
-
Once separation is achieved, perform peak purity analysis using the PDA detector on the parent peak in each stressed sample chromatogram. This confirms that the main peak is not co-eluting with any degradants.
-
-
Mass Spectrometry Integration (LC-MS):
-
Couple the optimized HPLC method to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the degradation products. This data is critical for elucidating the degradation pathways by confirming the structures proposed in Section 3.3.
-
Conclusion
This technical guide provides a comprehensive, scientifically-grounded framework for the full molecular structure and stability characterization of 1-Acetylindoline-3-carbonitrile. By integrating predictive analysis based on established chemical principles with detailed, actionable experimental protocols, this document serves as a complete blueprint for researchers. The outlined workflows for spectroscopic analysis, computational modeling, and forced degradation studies are designed to generate the robust and reliable data required for regulatory submissions and to guide further drug development efforts. Adherence to these methodologies will ensure a thorough understanding of the molecule's intrinsic properties, potential liabilities, and degradation profile, which is essential for its successful advancement.
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